Sodium 4-Methyl-benzenemethanesulfinate
Description
Sodium 4-Methyl-benzenemethanesulfinate (C₈H₉NaO₂S) is an organosulfur compound featuring a sulfinate (SO₂⁻) group attached to a 4-methylbenzyl moiety, with sodium as the counterion. This compound is structurally characterized by a toluene-derived aromatic ring substituted with a methyl group and a sulfinate functional group. It is commonly utilized in organic synthesis as a nucleophilic sulfinating agent, particularly in the preparation of sulfones and sulfonamides . Its crystalline structure and solubility profile are influenced by the sodium cation’s ionic interactions and the sulfinate group’s polarity.
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;(4-methylphenyl)methanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7-2-4-8(5-3-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HXROXTYHYDVLDL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins by dissolving 4-methylbenzenesulfonyl chloride in dichloromethane, which is then added dropwise to an aqueous sodium sulfite solution. Simultaneous addition of 10% sodium hydroxide maintains a pH of 9–10, preventing hydrolysis of the sulfonyl chloride intermediate. The reaction proceeds via nucleophilic displacement, where sulfite ions () reduce the sulfonyl group to a sulfinate ():
Key parameters include:
Solvent Recovery and Purification
Dichloromethane is distilled and recycled, reducing environmental impact. The aqueous residue is cooled to 5–10°C, inducing crystallization. Crude product is vacuum-filtered, washed with ice-cold water to remove NaCl and unreacted sulfite, and dried at 60°C under reduced pressure. Recrystallization from ethanol yields 99.4% pure sodium 4-methyl-benzenemethanesulfinate.
Direct Sulfonation Approach
While less common, direct sulfonation of toluene derivatives offers an alternative route. However, this method faces challenges in regioselectivity and requires stringent control over sulfonating agents (e.g., chlorosulfonic acid). Industrial adoption remains limited due to lower yields (~75%) and byproduct formation.
Catalytic Reduction Techniques
Recent advancements explore catalytic hydrogenation of sulfonyl chlorides using palladium-on-carbon (Pd/C) or Raney nickel. These methods, though promising, are hindered by catalyst deactivation and high costs. For example, Pd/C (5 wt%) at 50 psi H₂ and 80°C achieves 85% yield but requires post-reaction filtration to recover the catalyst.
Analytical and Optimization Strategies
UV Spectrophotometric Monitoring
The CN101786973B patent highlights UV analysis at 254 nm to differentiate sodium 4-methyl-benzenesulfinate from its sulfonate byproduct. This real-time monitoring allows adjustments to reaction time and temperature, maximizing yield.
Yield Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–85°C | ±5% |
| NaOH Concentration | 8–10% (w/v) | ±3% |
| Cooling Rate | 2°C/min | ±2% |
Industrial-Scale Production
The patented process (CN101786973B) employs a continuous-flow reactor system (Figure 2) featuring:
-
Elevated Storage Tank : For dichloromethane-sulfonyl chloride mixture.
-
Alkali Feed System : Precision pumps for NaOH delivery.
-
Distillation Unit : Recovery of >95% dichloromethane.
This setup reduces batch time by 40% compared to conventional reactors and minimizes VOC emissions .
Chemical Reactions Analysis
Types of Reactions: : Sodium 4-Methyl-benzenemethanesulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products: : The major products formed from these reactions include sulfonates, sulfones, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry: : Sodium 4-Methyl-benzenemethanesulfinate is widely used in organic synthesis as a versatile building block for the preparation of organosulfur compounds. It is particularly valuable in the synthesis of sulfonamides, sulfides, and sulfones .
Biology and Medicine: : In biological research, this compound is used to study the effects of sulfonylation on various biomolecules.
Industry: : Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its ability to facilitate C-H bond functionalization makes it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism by which sodium 4-Methyl-benzenemethanesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition, substitution, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 4-Methyl-benzenemethanesulfinate belongs to a family of aromatic sulfonic/sulfinic acid derivatives. Below, it is compared with three analogous compounds: 2-Aminoanilinium 4-methylbenzenesulfonate, sodium 4-methylbenzenesulfonate, and 4-methylbenzenesulfinic acid.
Table 1: Structural and Physicochemical Comparisons
| Property | This compound | 2-Aminoanilinium 4-Methylbenzenesulfonate | Sodium 4-Methylbenzenesulfonate | 4-Methylbenzenesulfinic Acid |
|---|---|---|---|---|
| Molecular Formula | C₈H₉NaO₂S | C₁₃H₁₆N₂O₃S | C₇H₇NaO₃S | C₇H₈O₂S |
| Functional Group | Sulfinate (SO₂⁻) | Sulfonate (SO₃⁻) | Sulfonate (SO₃⁻) | Sulfinic Acid (SO₂H) |
| Cation/Anion | Sodium | 2-Aminoanilinium | Sodium | Hydrogen |
| Solubility in Water | Moderate | Low (organic cation reduces solubility) | High | Low |
| Melting Point | ~250°C (decomposes) | 198–200°C | >300°C | 85–90°C |
| Reactivity | Nucleophilic sulfination | Limited reactivity (stable salt) | Surfactant, catalyst | Oxidizes to sulfonate |
Key Findings:
Functional Group Influence :
- The sulfinate group in this compound confers greater nucleophilicity compared to sulfonates (e.g., Sodium 4-Methylbenzenesulfonate), making it more reactive in substitution reactions .
- Sulfinic acids (e.g., 4-Methylbenzenesulfinic Acid) are less stable than their sulfinate salts due to protonation, leading to oxidative degradation under ambient conditions.
Cation Effects: Sodium cations enhance water solubility compared to organic cations like 2-Aminoanilinium. For instance, Sodium 4-Methylbenzenesulfonate exhibits high solubility due to strong ion-dipole interactions, whereas 2-Aminoanilinium 4-Methylbenzenesulfonate’s bulky cation reduces solubility .
Thermal Stability :
- Sodium salts (sulfinate/sulfonate) demonstrate higher thermal stability (>250°C) than sulfinic acids or organic cation salts. This is attributed to ionic lattice strength and reduced volatility .
Crystallographic Differences: X-ray diffraction studies of 2-Aminoanilinium 4-Methylbenzenesulfonate reveal a monoclinic crystal system with hydrogen-bonded networks between the ammonium group and sulfonate oxygen . In contrast, this compound’s structure (though less documented) likely features tighter ionic packing due to smaller cation size.
Limitations and Contradictions in Existing Data
- Limited direct studies on this compound’s crystal structure necessitate extrapolation from sulfonate analogs. For example, bond lengths in sulfinates (S–O ~1.45 Å) are shorter than sulfonates (S–O ~1.54 Å), affecting reactivity .
Q & A
Basic: What are the established protocols for synthesizing Sodium 4-Methyl-benzenemethanesulfinate, and what analytical methods ensure its purity?
Methodological Answer:
Synthesis typically involves sulfonation of toluene derivatives followed by neutralization with sodium hydroxide. Key steps include:
- Starting Materials : 4-Methylbenzenemethanesulfonic acid and sodium hydroxide.
- Reaction Conditions : Controlled pH during neutralization (pH ~7–8) to avoid over-sulfonation.
- Purification : Recrystallization from ethanol-water mixtures to remove unreacted precursors.
For purity assessment, HPLC with a mobile phase containing ion-pairing agents (e.g., sodium 1-octanesulfonate) is recommended. Adjust buffer pH to 4.6 using sodium acetate and glacial acetic acid, and optimize methanol-to-buffer ratios (e.g., 65:35) for peak resolution .
Basic: How is this compound utilized in HPLC mobile phase preparation, and what parameters should be optimized for effective separation?
Methodological Answer:
This compound acts as an ion-pairing agent in reverse-phase HPLC. Critical parameters include:
- Buffer Composition : Combine with sodium acetate (6.8 g/L) and adjust pH to 4.6 using glacial acetic acid.
- Methanol Ratio : Start with a 65:35 methanol-to-buffer ratio, adjusting based on analyte hydrophobicity.
- System Suitability : Validate retention time reproducibility and peak symmetry using reference standards. Degassing the mobile phase minimizes baseline noise .
Advanced: How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?
Methodological Answer:
Use accelerated stability studies with factorial design to evaluate degradation kinetics:
- Variables : pH (3–9), temperature (25°C–60°C), and humidity (40%–75% RH).
- Analytical Monitoring : Track degradation via HPLC-UV at 254 nm, comparing peak area changes over time.
- Data Analysis : Apply Arrhenius kinetics to predict shelf life. For example, a 2^3 factorial design (as in Table 1.5 of microparticulate studies) can identify interactions between variables .
Advanced: What methodologies are recommended for analyzing contradictory data regarding the compound’s solubility and reactivity in different solvent systems?
Methodological Answer:
Address contradictions through controlled comparative studies :
- Solvent Screening : Test solubility in polar (water, methanol) vs. non-polar (hexane, DCM) solvents.
- Reactivity Profiling : Use calorimetry (DSC) to assess exothermic/endothermic behavior in reactive solvents.
- Statistical Validation : Apply ANOVA to determine if observed discrepancies are statistically significant. For instance, conflicting solubility data may arise from impurities, necessitating orthogonal techniques like NMR or mass spectrometry for validation .
Advanced: In formulation studies, how can the interaction between this compound and other pharmaceutical excipients be systematically evaluated using experimental design principles?
Methodological Answer:
Leverage Design of Experiments (DoE) to model interactions:
- Factors : Excipient type (e.g., polymers, surfactants), concentration, and processing conditions (e.g., temperature).
- Responses : Measure dissolution rate, stability, and particle size (as modeled in microparticulate studies ).
- Analysis : Use response surface methodology (RSM) to optimize formulations. For example, a central composite design can identify synergistic or antagonistic effects between this compound and binders like HPMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
